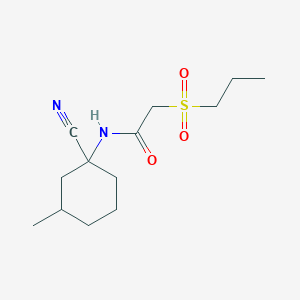

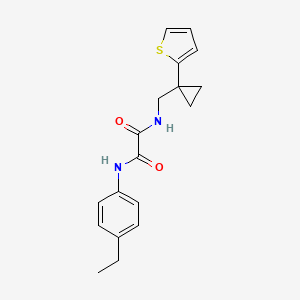

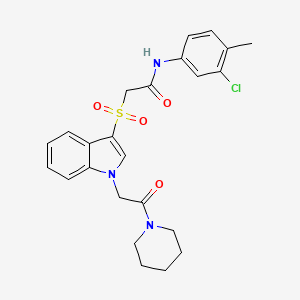

N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to make aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Polyamine Analogue in Cancer Research

A polyamine analogue named N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) exhibits phenotype-specific cytotoxic activity, representing a new class of antitumor agents. The selective cytotoxic mechanism of CPENSpm is linked to the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types, leading to programmed cell death (PCD). The production of H2O2 as a byproduct of polyamine catalysis by the SSAT/polyamine oxidase (PAO) pathway suggests that oxidative stress from H2O2 production partly underlies CPENSpm's cytotoxicity. This mechanism provides a basis for the differential sensitivity to this promising antineoplastic agent class and illustrates a general mechanism for cellular suicide under specific stimuli through the catabolism of intracellular polyamines (H. Ha, P. Woster, J. Yager, & R. Casero, 1997).

Glycolic Acid Oxidase Inhibition

An extensive series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been studied as inhibitors of glycolic acid oxidase (GAO). Compounds with large lipophilic 4-substituents are potent, competitive inhibitors of GAO in vitro. The methylation of nitrogen or the 3-hydroxy substituent significantly reduces potency, highlighting the necessity of the two acidic functions on the 1H-pyrrole-2,5-dione nucleus for effective inhibition. This research contributes to understanding the modulation of GAO activity and its implications in metabolic processes, offering potential therapeutic avenues for conditions associated with GAO dysfunction (C. Rooney et al., 1983).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and evaluated for their antimicrobial and antioxidant activities. The compounds exhibited significant antibacterial and antifungal properties, with notable antioxidant potential demonstrated by some derivatives. These findings suggest the potential application of these compounds in developing new antimicrobial and antioxidant agents, contributing to the pharmaceutical and biomedical fields (K. Raghavendra et al., 2016).

Copper-Catalyzed Coupling Reactions

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation with less reactive (hetero)aryl chlorides. This system is versatile, accommodating a wide range of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides with good to excellent yields. The catalytic system also facilitates the arylation of lactams and oxazolidinones, indicating its potential utility in synthetic organic chemistry for constructing complex molecular architectures (Subhadip De, Junli Yin, & D. Ma, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(4-ethylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-2-13-5-7-14(8-6-13)20-17(22)16(21)19-12-18(9-10-18)15-4-3-11-23-15/h3-8,11H,2,9-10,12H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPGMPOUQAGPQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2403616.png)

![3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2403618.png)

![2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2403622.png)

![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2403624.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)

![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)